3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline
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Overview
Description
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate aniline derivative. One common method includes the use of N-methylation of 3-methyl-1H-pyrazole followed by a nucleophilic substitution reaction with aniline . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as sodium acetate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A precursor in the synthesis of 3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline.
N-Methyl-3-methyl-1H-pyrazole: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-10-4-3-5-11(8-10)13-9-12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3 |
InChI Key |
HPIUYJUOQWHUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=NN2C |
Origin of Product |
United States |
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